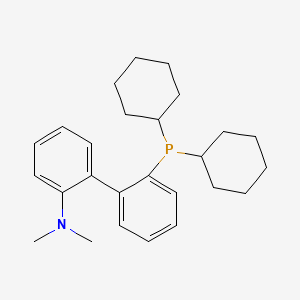

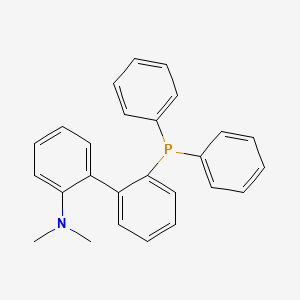

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Descripción general

Descripción

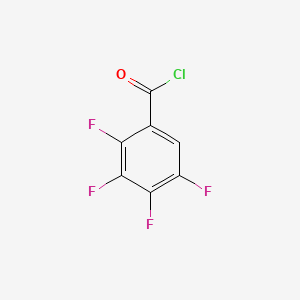

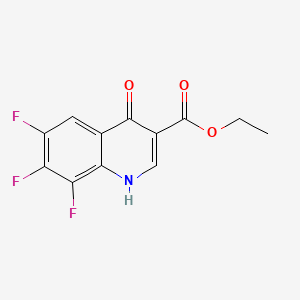

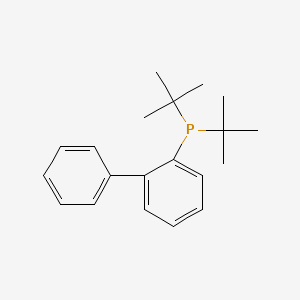

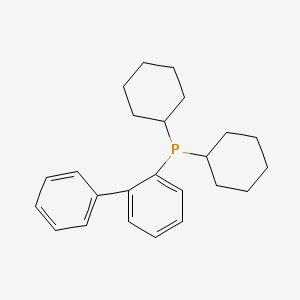

The compound "2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl" is a phosphine derivative with a dimethylamino group attached to the biphenyl moiety. This structure is related to those described in the provided papers, which discuss various phosphine compounds with dimethylamino substituents and their coordination chemistry, synthesis, and properties.

Synthesis Analysis

The synthesis of related phosphine compounds involves the reaction of phosphinamine with elemental sulfur and selenium to produce chalcogenides, as well as reactions with zirconocenedichloride to form a zirconium complex with a strained metallacycle structure . Another synthesis route includes the esterification of amino acids or peptides with a 2-(diphenylphosphino)ethyl group, which serves as a carboxyl-protecting group in peptide chemistry . Additionally, the synthesis of a long-chain acyclic phosphazene was achieved through a Staudinger reaction .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed by single-crystal X-ray diffraction analysis. For example, the zirconium complex exhibits a three-membered metallacycle , while the copper complexes with a diphenylphosphino moiety show different coordination geometries depending on the halides and additional ligands present . The molecular geometry of triorganotin cations stabilized by intramolecular Sn-N coordination has also been characterized .

Chemical Reactions Analysis

The reactivity of these phosphine compounds varies. For instance, the copper complexes can react with additional ligands like 2,2'-bipyridine and 1,10-phenanthroline to produce mixed ligand complexes . The di(1-azulenyl)phenylmethyl and (1-azulenyl)diphenylmethyl cations with dimethylamino substituents on their phenyl groups were synthesized by hydride abstraction and exhibited unique redox behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the solubility of triorganotin cations in water and other polar solvents is affected by the substituents on the tin atom . The azo dyes synthesized from diphenyl (4'-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates showed good fastness properties when applied to polyester fabrics . The molecular and crystal structure of 2,4-bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane revealed a strained ring system that decomposes in solution to form monomeric species .

Safety and Hazards

Mecanismo De Acción

Target of Action

PhDave-Phos, also known as 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl, is primarily used as a ligand in palladium-catalyzed reactions . It is particularly useful for sterically hindered substrates in the Pd-catalyzed amination reactions of aryl bromides .

Mode of Action

PhDave-Phos interacts with its targets by forming a complex with transition metals like palladium . This complex then facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in organic synthesis . It is also used in the copper-catalyzed phosphorylation of alcohols .

Biochemical Pathways

The primary biochemical pathway affected by PhDave-Phos is the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are key structural elements in many organic compounds .

Pharmacokinetics

Like other phosphine ligands, it is likely to have low water solubility .

Result of Action

The result of PhDave-Phos’s action is the formation of new carbon-nitrogen and carbon-oxygen bonds. This enables the synthesis of a wide range of organic compounds, including those with sterically hindered substrates .

Propiedades

IUPAC Name |

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFXUYLYPITYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370588 | |

| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |

CAS RN |

240417-00-9 | |

| Record name | 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240417-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the structural characteristics of Ph-Davephos and what is its primary application in chemistry?

A1: Ph-Davephos [, ] is an organophosphorus compound classified as a bulky, electron-rich dialkylbiarylphosphine. It is characterized by the following:

Q2: How do the steric and electronic properties of Ph-Davephos contribute to its effectiveness as a ligand in catalytic reactions?

A2: Research suggests that the steric bulk provided by the bulky substituents (diphenylphosphino and N,N-dimethylamino groups) on the biphenyl core of Ph-Davephos plays a crucial role in facilitating reductive elimination during catalytic cycles []. This steric bulk encourages the desired product to dissociate from the metal center, allowing the catalyst to continue to the next cycle. Furthermore, the electron-rich nature of Ph-Davephos, particularly the electron-donating ability of the N,N-dimethylamino group, enhances the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles []. This combination of steric and electronic properties makes Ph-Davephos a highly versatile ligand for promoting challenging cross-coupling reactions.

Q3: Are there any safety concerns regarding the handling and storage of Ph-Davephos?

A3: Yes, Ph-Davephos is air-sensitive []. This means it can react with oxygen in the air, potentially leading to degradation or the formation of undesirable byproducts. Therefore, it is crucial to handle Ph-Davephos under an inert atmosphere, such as nitrogen or argon, and to store it in a tightly sealed container in a dry place. Proper laboratory safety procedures should be followed when handling this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.